molecular formula C16H12ClNO B11850940 4-(Benzyloxy)-2-chloroquinoline

4-(Benzyloxy)-2-chloroquinoline

Cat. No.: B11850940
M. Wt: 269.72 g/mol
InChI Key: FTZCYYKIXFLTJZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloroquinoline and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution of the chlorine atom by the benzyloxy group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloroquinoline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-(Benzyloxy)quinoline.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 4-(Benzyloxy)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chloroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxyquinoline: Similar structure but with a hydroxyl group instead of chlorine.

    4-(Benzyloxy)-2-methylquinoline: Contains a methyl group at the 2-position.

    4-(Benzyloxy)-2-nitroquinoline: Contains a nitro group at the 2-position.

Uniqueness: 4-(Benzyloxy)-2-chloroquinoline is unique due to the presence of both the benzyloxy and chlorine groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

2-chloro-4-phenylmethoxyquinoline

InChI

InChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

FTZCYYKIXFLTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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